![molecular formula C21H27NO6 B11163032 3-({2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid](/img/structure/B11163032.png)
3-({2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid
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Overview
Description
3-({2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core with various functional groups that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Functionalization: The hexyl and methyl groups are introduced through alkylation reactions.
Acetylation: The chromen-2-one core is then acetylated using acetic anhydride.
Coupling with Amino Acid: The final step involves coupling the acetylated chromen-2-one with an amino acid derivative under peptide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hexyl and methyl groups.
Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional carbonyl or carboxyl groups.
Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.
Substitution: Substituted derivatives with new functional groups replacing acetyl or amino groups.
Scientific Research Applications
3-({2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-({2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-(7-amino-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid: A similar compound with an amino group instead of the acetyl group.
3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid: A compound with a hydroxyl group instead of the acetyl group.
Uniqueness
3-({2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hexyl and acetyl groups, in particular, contribute to its lipophilicity and potential interactions with biological membranes and proteins.
Properties
Molecular Formula |
C21H27NO6 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-[[2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid |
InChI |
InChI=1S/C21H27NO6/c1-3-4-5-6-7-17-14(2)16-9-8-15(12-18(16)28-21(17)26)27-13-19(23)22-11-10-20(24)25/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,22,23)(H,24,25) |
InChI Key |
PSKLWCDKWPBJGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)NCCC(=O)O)OC1=O)C |
Origin of Product |
United States |
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